Perindopril erbumine monohydrate

Description

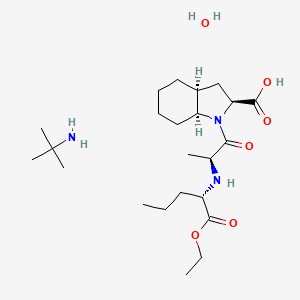

Structure

3D Structure of Parent

Properties

CAS No. |

690267-97-1 |

|---|---|

Molecular Formula |

C23H45N3O6 |

Molecular Weight |

459.6 g/mol |

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine;hydrate |

InChI |

InChI=1S/C19H32N2O5.C4H11N.H2O/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5;/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3;1H2/t12-,13-,14-,15-,16-;;/m0../s1 |

InChI Key |

AAQKIIDLRYLALW-MXLIJYGISA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.CC(C)(C)N.O |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N.O |

Origin of Product |

United States |

Chemical Synthesis and Process Development Research

Industrial Synthesis Pathways of Perindopril (B612348) Erbumine

The industrial production of perindopril erbumine is a multi-step process that has been refined over the years to enhance yield, purity, and efficiency. Key stages in its synthesis involve carefully controlled condensation reactions to form the core perindopril molecule, followed by the formation of the stable erbumine salt.

Condensation Reactions in Perindopril Formation

The formation of perindopril relies on the creation of a peptide bond between two key intermediates: an ester of (2S, 3aS, 7aS)-2-carboxyperhydroindole and N-[(S)-1-carbethoxybutyl]-(S)-alanine. epo.orgepo.org A common industrial method involves reacting the ethyl or benzyl (B1604629) ester of (2S, 3aS, 7aS)-2-carboxyperhydroindole with the (S,S) diastereoisomer of N-[(S)-1-carbethoxybutyl]-(S)-alanine. epo.orgepo.org This condensation is typically carried out in an alkaline medium and requires a coupling agent to facilitate the reaction.

One widely used coupling agent is dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBT). epo.orgepo.orggoogle.com The reaction of the benzyl ester of (2S, 3aS, 7aS)-2-carboxyperhydroindole, often as a p-toluenesulfonate salt, with N-[(S)-1-carbethoxybutyl]-(S)-alanine using DCC and HOBT yields the protected perindopril ester. epo.orggoogle.com The use of ethyl acetate (B1210297) as a solvent in this step has been noted to sometimes lead to the formation of N-acetyl impurities. google.com Subsequent deprotection of the ester group, typically through catalytic hydrogenation to remove a benzyl group, yields the perindopril free base. epo.orggoogle.com

| Reactants | Coupling Agents/Catalysts | Product | Reference |

| (2S, 3aS, 7aS)-2-carboxyperhydroindole ester | Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBT) | Perindopril ester | epo.orgepo.org |

| N-[(S)-1-carbethoxybutyl]-(S)-alanine |

Salt Formation Methodologies (e.g., tert-butylamine (B42293) salt)

Once the perindopril free base is obtained, it is converted into its more stable erbumine salt through a reaction with tert-butylamine. nih.govepo.org This process typically involves dissolving the perindopril free base in a suitable solvent, such as a lower aliphatic alcohol, ethyl acetate, or acetonitrile (B52724). epo.org Tert-butylamine is then added to the solution, leading to the formation of perindopril erbumine. epo.orggoogleapis.com The salt is then crystallized, often by heating the reaction mixture, filtering it while hot, and then cooling to induce crystallization. epo.org The resulting crystalline solid is the stable perindopril erbumine monohydrate. google.com

The formation of the tert-butylamine salt is a critical step as it enhances the stability and shelf-life of the drug. mdpi.com Perindopril itself is an ester and susceptible to hydrolysis. nih.gov The erbumine salt provides a stable, crystalline form suitable for formulation into tablets.

Novel Synthetic Routes and Modifications

Research into the synthesis of perindopril erbumine is ongoing, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. One novel approach involves the use of a reactive derivative of N-[1(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, specifically the 2'-benzothiazolyl ester. epo.org This derivative reacts with an ester of (2S, 3aS, 7aS)-2-carboxyperhydroindole to form the perindopril ester, which is then converted to the final product. epo.org

Another area of development has been the "one-pot" synthesis, which aims to reduce the number of separate reaction and purification steps. A single-pot process has been described where the initial condensation, subsequent catalytic hydrogenation, and final salt formation are all carried out in a single solvent like isopropyl acetate. google.com An improved one-pot method involving hydrogenation and salt formation in the presence of water has been shown to inhibit the formation of certain impurities. cjph.com.cn

The synthesis of the key intermediate, N-[(S)-1-carbethoxybutyl]-(S)-alanine, has also been a target for optimization. A stereoselective process for its industrial synthesis involves the reaction of ethyl-L-norvalinate hydrochloride with pyruvic acid under catalytic hydrogenation conditions. epo.orggoogle.com

Green Chemistry Principles in Perindopril Erbumine Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.com In the context of perindopril erbumine synthesis, this translates to several key areas of research and development.

One "green" synthesis process involves oxidizing ethyl 3-ketohexanoate to synthesize ethyl 2-ketovalerate. wipo.int This is followed by condensation ammoniation and catalytic asymmetric hydrogenation with methyl L-alaninate hydrochloride to produce a key intermediate. This intermediate then undergoes amidation with (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid catalyzed by a Lewis acid to yield perindopril, which is subsequently salified with tert-butylamine. wipo.int This process is noted for its simple methodology, mild reaction conditions, and high yield. wipo.int

Solid State Chemistry and Polymorphism Studies

Characterization of Crystalline Forms of Perindopril (B612348) Erbumine

Perindopril erbumine is known to exist in various crystalline forms, including anhydrous polymorphs and hydrated states. The characterization of these forms is essential for understanding their physical and chemical properties.

Hydrated Crystalline Forms: Monohydrate, Sesquihydrate, Dihydrate

Research and patents have described the existence of several hydrated crystalline forms of perindopril erbumine, including the monohydrate, sesquihydrate, and dihydrate. nih.gov The presence of water molecules within the crystal lattice differentiates these forms. For instance, thermal analysis has confirmed the presence of crystallization water in perindopril erbumine, with a mass loss corresponding to two moles of water per mole of perindopril erbumine, indicating a dihydrate form in some samples. nih.govmdpi.com A novel hydrated form with 2.5 water molecules in its asymmetric unit has also been synthesized and characterized. acs.org

X-ray Diffraction Analysis in Polymorph Identification

X-ray powder diffraction (XRPD) is a fundamental technique for identifying and differentiating polymorphs of perindopril erbumine. Each crystalline form exhibits a unique diffraction pattern, acting as a fingerprint. For example, the α and β polymorphs of perindopril erbumine have been identified and their structures determined using single-crystal X-ray diffraction. acs.orgfigshare.com The α form has been characterized as having an orthorhombic crystal system. ucl.ac.uk Furthermore, a novel polymorphic form, designated as Form Theta (θ), has been identified by its characteristic powder X-ray diffraction pattern with peaks at specific 2θ angles. google.com Another crystalline form, Form D, is distinguished by its unique XRPD pattern with characteristic diffraction angles. google.com The calculated and observed powder diffraction patterns are compared to verify the crystal structure of bulk materials. amazonaws.com

Table 1: Characteristic XRPD Peaks for Perindopril Erbumine Polymorphs

| Polymorph | Characteristic 2θ Peaks (±0.2°) |

| Form Theta (θ) | 9.45, 18.20, 20.46 |

| Form D | 5.3, 10.7, 16.1, 24.4, 27.0 |

This table is based on data from patent literature and may not represent all known polymorphs.

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetry) in Solid-State Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), are crucial for characterizing the solid-state properties of perindopril erbumine. nih.gov TG analysis helps in determining the water content and thermal stability of the compound. For instance, studies have shown a mass loss in perindopril erbumine between 82°C and 124°C, which is attributed to dehydration. nih.gov The main thermal degradation of the pure active substance occurs between 170°C and 320°C. nih.gov

DSC provides information about phase transitions, such as melting and crystallization. The thermal behavior of different polymorphic forms can be distinguished by their unique DSC thermograms. researchgate.net Kinetic studies using methods like Kissinger and ASTM E698 have been employed to determine the activation energy of the thermal degradation process, which was found to be between 59 and 69 kJ/mol for the pure drug. nih.govresearchgate.netresearchgate.net

Polymorphic Transformations and Interconversions

Polymorphic transformations of perindopril erbumine can be induced by various factors such as temperature, humidity, and solvents. researchgate.netgoogle.com For example, it has been observed that different polymorphs can interconvert. A novel hydrated form of perindopril erbumine was obtained from polymorph α through slurry conversion in water. amazonaws.com The stability of different polymorphic forms under various conditions is a critical aspect of pharmaceutical development. The presence of moisture has been shown to influence the degradation kinetics of perindopril erbumine, with different kinetic models applying in dry versus humid conditions. nih.gov

Influence of Crystallinity on Material Properties

The crystallinity and polymorphic form of perindopril erbumine significantly impact its material properties. Different polymorphs can exhibit distinct physical characteristics, including:

Solubility and Dissolution Rate: Polymorphs can have different solubilities, which in turn affects the dissolution rate and bioavailability of the drug. researchgate.net

Stability: Some polymorphic forms may be more thermodynamically stable than others under specific storage conditions. researchgate.net For instance, a new salt, perindopril arginine, was developed to improve the stability and shelf life of the drug compared to the tert-butylamine (B42293) salt. nih.gov The stability of perindopril erbumine is also affected by excipients in the final dosage form, which can increase its thermal stability. nih.govresearchgate.net

Hygroscopicity: The tendency of a compound to absorb moisture from the air can vary between different crystalline forms. Perindopril erbumine is described as slightly hygroscopic. drugs.com

The control of crystallinity and the selection of the appropriate polymorphic form are therefore essential for the formulation of a stable and effective perindopril erbumine drug product.

Pre Clinical Pharmacological Mechanisms and in Vitro Investigations

Angiotensin-Converting Enzyme (ACE) Inhibition Kinetics

Inhibition Potency of Perindopril (B612348) and Perindoprilat (B1679611) (IC50 values)

Perindopril itself has weak inhibitory activity on ACE. Its active diacid metabolite, perindoprilat, is a potent ACE inhibitor. nih.gov The concentration of a substance needed to inhibit a specific biological or biochemical function by 50% is known as the IC50 value. In the case of perindoprilat, the IC50 value for ACE inhibition has been reported to be in the nanomolar range, with specific values between 1.5 to 3.2 nM. medchemexpress.com Another study found the IC50 value for perindopril's diacid form to be 3 x 10⁻⁹ mol/L. nih.gov

Comparative Inhibition Profiles with Other ACE Inhibitors (e.g., Ramiprilat (B1678798), Enalaprilat (B1671235), Captopril)

In comparative in vitro studies against rat plasma ACE, perindopril's active form, perindoprilat, demonstrated high potency. It was found to be as potent as ramiprilat and more potent than enalaprilat and captopril. nih.gov

Table 1: Comparative IC50 Values of ACE Inhibitors

| ACE Inhibitor | IC50 Value (mol/L) |

|---|---|

| Perindoprilat | 3 x 10⁻⁹ |

| Ramiprilat | 2 x 10⁻⁹ |

| Enalaprilat | 1 x 10⁻⁸ |

| Captopril | 6 x 10⁻⁸ |

Data sourced from a study on rat plasma ACE. nih.gov

Renin-Angiotensin-Aldosterone System (RAAS) Modulation

Perindopril's primary mechanism of action is the modulation of the RAAS. patsnap.compatsnap.com The RAAS is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance. patsnap.compatsnap.com By inhibiting ACE, perindoprilat decreases the conversion of angiotensin I to angiotensin II. patsnap.compatsnap.com This reduction in angiotensin II levels leads to several downstream effects, including vasodilation (widening of blood vessels) and reduced secretion of aldosterone (B195564). patsnap.compatsnap.com The inhibition of ACE also leads to an increase in plasma renin activity and angiotensin I concentrations, due to the loss of negative feedback from angiotensin II. nih.gov

Bradykinin (B550075) Metabolism and Kininase II Activity

ACE is also known as kininase II, an enzyme that degrades bradykinin, a potent vasodilator. drugbank.comnih.gov By inhibiting ACE, perindoprilat prevents the breakdown of bradykinin, leading to its accumulation. patsnap.comdroracle.ai This increase in bradykinin levels contributes to the vasodilatory effects of perindopril. patsnap.com Studies have shown that perindopril treatment can lead to an increase in bradykinin levels, which in turn can restore the balance between angiotensin II and bradykinin. oup.com While the impairment of bradykinin degradation is a key mechanism, some research suggests that perindoprilat may also potentiate the actions of kinins through mechanisms independent of kininase inhibition. nih.gov

In Vitro Cellular and Biochemical Studies

Effects on Angiotensin II Formation and Aldosterone Secretion

In vitro studies have demonstrated perindoprilat's ability to effectively inhibit the formation of angiotensin II. In isolated rat pulmonary arteries, perindoprilat selectively reduced the potency of angiotensin I, indicating effective inhibition of its conversion to angiotensin II, without affecting responses to angiotensin II itself. nih.gov Furthermore, in human cancer cell lines, perindoprilat treatment has been shown to suppress the production of angiotensin II. medchemexpress.com

By reducing angiotensin II levels, perindopril consequently decreases the stimulation of aldosterone secretion from the adrenal cortex. patsnap.compatsnap.com Aldosterone promotes sodium and water retention, so its reduction contributes to a decrease in blood volume and pressure. patsnap.compatsnap.comyoutube.com Studies in patients with heart failure have shown that perindopril suppresses cardiac aldosterone production, primarily by inhibiting cardiac ACE activity. nih.gov Following perindopril administration, a reduction in plasma aldosterone concentration is observed. nih.govresearchgate.net

Vascular Smooth Muscle Cell Studies (e.g., growth modulation)

Perindopril, primarily through its active metabolite perindoprilat, has been investigated for its effects on the growth and structural characteristics of vascular smooth muscle cells (VSMCs), a key component in vascular remodeling associated with hypertension. nih.gov Angiotensin II is recognized as a growth-promoting substance for VSMCs. nih.gov Studies have explored perindopril's ability to counteract these changes, not just by lowering blood pressure but by directly modulating cellular processes.

In stroke-prone spontaneously hypertensive rats (SHRSP), treatment with perindopril resulted in a significant reduction in vascular smooth muscle polyploidy, a state of having more than the normal number of chromosome sets, which was markedly elevated in these animals compared to normotensive controls. nih.gov This reduction in polyploidy was associated with a significant decrease in Angiotensin II concentration and angiotensin-converting enzyme (ACE) activity. nih.gov However, treatment with a combination of hydralazine (B1673433) and hydrochlorothiazide, despite achieving similar blood pressure reduction, had no effect on the percentage of cells in the G2+M phase of the cell cycle, suggesting that perindopril's effect is not solely due to its hypotensive action. nih.gov Interestingly, while perindopril treatment affected cell ploidy, it did not alter the increased rate of mitogenesis observed in cultured aortic smooth muscle cells from the hypertensive rats. nih.gov

Further research in animal models has shown that perindopril can reverse aortic medial hypertrophy and reduce intimal thickening. nih.govnih.gov In rabbits with an experimentally induced atheroma-like neo-intima, perindopril treatment significantly reduced the intimal/medial cross-sectional area ratio compared to placebo. nih.gov The thickened intima in the placebo group was observed to be filled with cells resembling synthetic-state smooth muscle. nih.gov This indicates a direct inhibitory effect of ACE inhibition on the pathological proliferation and migration of VSMCs that contribute to the thickening of the arterial wall. nih.govnih.gov

| Model | Parameter Investigated | Key Finding with Perindopril Treatment | Reference |

|---|---|---|---|

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | VSMC Polyploidy (aortic cells) | Significantly reduced the percentage of cells in the G2+M phase of the cell cycle. | nih.gov |

| Cultured VSMC from SHRSP | Mitogenesis (Growth Rate) | Did not alter the increased mitogenesis. | nih.gov |

| Renovascular Hypertensive Rats | Aortic Medial Hypertrophy | Completely reversed hypertrophy. | nih.gov |

| Rabbits with Collared Carotid Artery | Intimal Thickening | Reduced the intimal/medial cross-sectional area ratio from 0.11 to 0.05. | nih.gov |

Cardioprotective Mechanisms in Cellular Models (e.g., mitochondrial effects, oxidative stress)

Perindopril demonstrates significant cardioprotective effects at the cellular level, primarily by mitigating oxidative stress and preserving mitochondrial function. nih.govnih.gov In cellular models of cardiac injury, perindopril intervenes in the pathological cascades that lead to cell death and dysfunction. nih.gov

Mitochondrial Effects: In a rat model of isoproterenol-induced cardiomyopathy, perindopril treatment markedly ameliorated mitochondrial structural damage. nih.govnih.gov While the cardiomyopathy-induced group showed swollen, fragmented mitochondria with distorted or lysed cristae, perindopril intervention preserved mitochondrial ultrastructure and increased the number of mitochondria. nih.govnih.gov This structural preservation was linked to improved function of the mitochondrial respiratory chain. The activities of complexes I, II, III, and IV, which were significantly reduced by isoproterenol, were statistically reversed by perindopril. nih.gov This restoration of the electron transport chain function leads to more efficient ATP synthesis. nih.govnih.gov

Furthermore, perindopril influences key regulatory pathways of mitochondrial biogenesis. It has been shown to significantly up-regulate the mRNA and protein expression of SIRT3 (Sirtuin 3) and PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). nih.gov PGC-1α is a master regulator of mitochondrial biogenesis, and its activation by perindopril suggests a mechanism for increasing mitochondrial mass and function. nih.gov

| Category | Parameter | Effect of Perindopril | Reference |

|---|---|---|---|

| Mitochondrial Function | Mitochondrial Structure | Inhibited structural destruction and increased mitochondrial number. | nih.gov |

| Mitochondrial Respiratory Chain (Complexes I-IV) | Reversed the decrease in activity. | nih.gov | |

| ATP Production | Promoted ATP synthesis. | nih.gov | |

| PGC-1α and SIRT3 Expression | Remarkably up-regulated mRNA and protein levels. | nih.gov | |

| Oxidative Stress & Apoptosis | Reactive Oxygen Species (ROS) | Markedly reduced production. | nih.gov |

| Cytochrome C Release | Inhibited release from mitochondria. | nih.govnih.gov | |

| Caspase-3 Activation | Suppressed activation. | nih.govnih.gov |

Endothelial Function Assessment in In Vitro Models

The endothelium is crucial for vascular health, and its dysfunction is an early event in atherosclerosis. In vitro models have been instrumental in demonstrating that perindopril can directly and favorably modulate endothelial cell function, contributing to its vascular protective effects. nih.gov

A key mechanism is perindopril's effect on nitric oxide (NO) bioavailability. nih.govnih.gov In a substudy of the EUROPA trial (PERTINENT), endothelial function was assessed by cultivating human umbilical vein endothelial cells (HUVECs) in vitro. nih.gov The results showed that perindopril significantly upregulated the protein expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. nih.gov This led to an increase in nitrite/nitrate (B79036) levels, stable metabolites of NO, indicating greater NO production. nih.gov The increased NO bioavailability is critical as NO is a potent vasodilator and inhibits key processes in atherogenesis, including platelet aggregation and VSMC proliferation. mdpi.com

In addition to enhancing NO production, perindopril also protects endothelial cells from apoptosis. The PERTINENT study found that perindopril reduced the rate of apoptosis in HUVECs by 31%. nih.gov This anti-apoptotic effect helps maintain the integrity of the endothelial lining. The mechanism is thought to be linked to an increase in bradykinin, as ACE is also responsible for bradykinin degradation. nih.govpatsnap.com Higher levels of bradykinin can stimulate NO production and exert protective effects on the endothelium. nih.gov

Studies using rabbit arterial rings have further supported the role of perindopril in improving endothelium-dependent vasodilation. nih.govnih.gov In models where endothelial function was impaired, such as by endotoxin (B1171834) exposure or mechanical injury, treatment with perindopril restored the vasorelaxant response to acetylcholine, an endothelium-dependent process. nih.govnih.gov This effect was shown to be dependent on nitric oxide, as it was inhibited by co-treatment with L-NAME, an inhibitor of nitric oxide synthase. nih.gov

| Model | Parameter Assessed | Observed Effect of Perindopril | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | eNOS Protein Expression & Activity | Upregulated by 19% and 27%, respectively. | nih.gov |

| Apoptosis Rate | Reduced by 31%. | nih.gov | |

| Nitrite/Nitrate Levels | Significantly increased. | nih.gov | |

| Rabbit Arterial Rings (Endotoxic Shock Model) | Endothelium-dependent relaxation to acetylcholine | Prevented impairment of relaxation (Emax=75.6% vs 42.3% in control). | nih.gov |

| Rabbit Arterial Rings (Collared Artery Model) | Endothelium-dependent relaxation | Restored impaired relaxation. | nih.gov |

Animal Model Research in Pharmacodynamics and Organ System Effects

Systemic Hemodynamic Responses in Animal Models

Perindopril (B612348) has been shown to exert significant effects on systemic hemodynamics in various animal models of hypertension. These studies have been crucial in understanding its blood pressure-lowering efficacy and its mechanism of action.

Blood Pressure Reduction in Normotensive and Hypertensive Animal Models (e.g., rats, dogs)

In spontaneously hypertensive rats (SHR), a well-established model of genetic hypertension, perindopril has demonstrated a dose-dependent reduction in blood pressure. nih.govpsu.edu Long-term treatment of young SHR with perindopril has been shown to have a persistent effect on blood pressure even after the treatment is withdrawn. psu.edu In adult SHR, perindopril administered once daily effectively controlled blood pressure over a 24-hour period. nih.gov Following 12 weeks of treatment, the blood pressure of these rats remained at normotensive levels without further intervention, and their lifespan was extended. nih.gov

Studies in renovascular hypertensive rats, another model of hypertension, have also shown that perindopril treatment completely prevents the rise in blood pressure. nih.gov In canine models of chronic heart failure induced by rapid ventricular pacing, perindopril treatment has been associated with beneficial hemodynamic effects, including an increase in cardiac output and a reduction in right atrial pressure. nih.gov

| Animal Model | Dosage | Effect on Blood Pressure | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rats (SHR) | 0.4, 0.8, and 1.5 mg/kg per day | Dose-dependent reduction in systolic, diastolic, and mean blood pressure. The 0.8 mg/kg dose normalized blood pressure. | psu.edu |

| Adult SHR | Not specified | Dose-dependent lowering of blood pressure, controlled for a 24-hour period with a single daily dose. | nih.gov |

| 2-Kidney, 1-Clip (2K1C) Hypertensive Rats | Not specified | Completely prevented any rise in blood pressure. | nih.gov |

| Canine Model of Chronic Heart Failure | 0.3 mg/kg daily | Increased cardiac output and reduced right atrial pressure. | nih.gov |

Dose-Dependent Effects on Pressor Responses to Angiotensin I

A key mechanism of action of perindopril is the inhibition of ACE, which is responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. In animal models, perindopril has been shown to dose-dependently inhibit the pressor (blood pressure-increasing) response to exogenously administered angiotensin I. nih.gov In rats, a 1 mg/kg oral dose of perindopril resulted in a 95% inhibition of the pressor response to intravenous angiotensin I at 4 hours post-administration. nih.gov This inhibition was sustained, with the pressor response not fully recovering even at 24 hours. nih.gov In 2-kidney, 1-clip (2K1C) hypertensive rats treated with perindopril, the pressor responses to angiotensin I were significantly reduced during the treatment period. nih.gov

Tissue-Specific Angiotensin-Converting Enzyme Inhibition

The effects of perindopril extend beyond the circulatory system, with significant inhibition of ACE in various tissues. This tissue-level ACE inhibition is believed to contribute to the long-term benefits of the drug.

Distribution and Inhibition of ACE Activity in Animal Organs (e.g., kidney, aorta, heart, lung, brain)

Quantitative in vitro autoradiography in rats has revealed that oral administration of perindopril leads to marked and prolonged inhibition of ACE in several key organs. nih.gov Four hours after a 1 mg/kg oral dose, ACE activity was significantly reduced in the proximal tubules of the kidney (to 24% of control), lung parenchyma (to 10% of control), and the aortic wall (to 18% of control). nih.gov At 24 hours, ACE activity in these tissues had only partially recovered. nih.gov

Further studies in rats using a radioinhibitor binding method confirmed the differential inhibition of ACE in various tissues. nih.gov Plasma and kidney ACE were acutely affected, with binding reduced to less than 5% of control levels 1 to 2 hours after administration of perindopril. nih.gov While plasma and kidney ACE binding returned to control levels after 24 hours, the inhibition in the lung, aorta, and brain persisted for longer. nih.gov Notably, ACE in the testicular seminiferous tubules was largely unaffected by perindopril. nih.govnih.gov

| Organ | Inhibition of ACE Activity (4 hours post-dose) | Reference |

|---|---|---|

| Lung Parenchyma | 90% inhibition (reduced to 10% of control) | nih.gov |

| Aortic Wall | 82% inhibition (reduced to 18% of control) | nih.gov |

| Kidney (Proximal Tubules) | 76% inhibition (reduced to 24% of control) | nih.gov |

| Brain | Lesser degree of inhibition compared to plasma or kidney, but persisted through 24 hours. | nih.gov |

| Heart | Inhibition of ACE was observed in the heart. | researchgate.net |

Vascular Remodeling and Arterial Stiffness in Animal Models of Hypertension

Chronic hypertension leads to structural changes in blood vessels, a process known as vascular remodeling, which contributes to increased arterial stiffness and cardiovascular risk. Perindopril has been shown to favorably impact these pathological changes in animal models.

Reversal of Aortic Medial Hypertrophy

In renovascular hypertensive rats, perindopril has been demonstrated to completely reverse the thickening of the aortic media (medial hypertrophy), a key feature of vascular remodeling in hypertension. This effect is attributed to the potent inhibition of vascular ACE, highlighting the role of angiotensin II as a modulator of vascular growth. Similarly, in spontaneously hypertensive rats, perindopril has been shown to reverse structural alterations in mesenteric resistance vessels. Furthermore, studies in spontaneously hypertensive rats have shown that perindopril treatment can reduce arterial stiffness, as measured by pulse wave velocity. frontiersin.org This effect was associated with an increase in nitric oxide bioavailability. frontiersin.org

Mesenteric Resistance Vessel Adaptation

Perindopril erbumine monohydrate has been shown in animal models to induce significant adaptive changes in mesenteric resistance vessels, which are crucial in the regulation of peripheral resistance and blood pressure. In spontaneously hypertensive rats (SHR), treatment with perindopril has been observed to correct structural abnormalities in these smaller arteries.

Research highlights that long-term administration of perindopril leads to a reduction in the media-to-lumen ratio of small arteries in the mesenteric vascular bed. This indicates a reversal of the vascular remodeling typically associated with hypertension. Studies in conscious spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats demonstrated that perindopril alters the mesenteric pressure profile. Following administration, the ratio of pressure in the small mesenteric arcades to the systemic mean blood pressure fell significantly in both SHR and WKY rats, indicating a targeted effect on the resistance of these vessels. nih.govresearchgate.net

Renal Protective Mechanisms in Animal Studies

Animal studies have elucidated several mechanisms through which this compound exerts its renal protective effects, particularly in models of hypertension and chronic kidney disease.

A key mechanism identified in Lyon hypertensive (LH) rats is the restoration of normal renal hemodynamics. Chronic treatment with perindopril was found to correct the blunted medullary vasodilation response to angiotensin II. nih.gov In untreated LH rats, angiotensin II infusion causes an exaggerated and prolonged decrease in medullary blood flow. However, after chronic perindopril treatment, the initial vasoconstriction was followed by a significant, prostaglandin-mediated vasodilation, a response typical of normotensive rats. nih.gov This restoration of medullary blood flow is crucial for maintaining renal function and facilitating pressure natriuresis.

Further studies in hypertensive rat models demonstrate that the benefits of early and long-term treatment with perindopril on blood pressure and renal function can persist long after the treatment is withdrawn. nih.gov This long-lasting effect includes a significant and persistent decrease in urinary protein excretion, indicating a durable improvement in glomerular barrier function. nih.gov In a model of chronic kidney disease induced by adenine, perindopril erbumine, particularly in combination with other agents, was shown to significantly improve renal function, reduce tubular injury, and limit tubulointerstitial fibrosis.

These findings underscore that perindopril's renoprotective actions are multifactorial, involving the normalization of renal blood flow dynamics and direct anti-fibrotic and anti-proteinuric effects that help preserve kidney structure and function. nih.govnih.gov

Cardiac Effects in Animal Models (e.g., left ventricular hypertrophy)

This compound has demonstrated significant beneficial effects on the heart in various animal models, most notably in the regression of left ventricular hypertrophy (LVH) and improvement of cardiac function.

In renovascular hypertensive rats (Goldblatt model), treatment with perindopril led to a nearly complete regression of established LVH. nih.govnih.gov This was evidenced by a significant reduction in the left ventricular mass to body weight ratio, which returned to levels comparable to those of normotensive control rats. nih.gov This structural improvement was accompanied by functional benefits, including the normalization of coronary hemodynamics and an improvement in myocardial mechanical performance. nih.gov

Another important mechanism of cardiac protection was identified in a rat model of isoproterenol-induced cardiomyopathy. In this model, perindopril administration attenuated myocardial remodeling, inhibited the deterioration of cardiac function, and delayed the onset of heart failure. frontiersin.orgnih.gov Mechanistically, perindopril was found to up-regulate the expression of Sirtuin 3 (SIRT3) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). frontiersin.orgnih.gov This action promotes mitochondrial biogenesis, enhances antioxidant capacity by increasing levels of antioxidant enzymes, and reduces apoptosis of myocardial cells, thereby preserving cardiac function. frontiersin.orgnih.gov

The table below summarizes the effects of perindopril on key cardiac parameters in a renovascular hypertensive rat model. nih.gov

| Parameter | Untreated Hypertensive Rats | Perindopril-Treated Hypertensive Rats | Normotensive Sham Rats |

|---|---|---|---|

| Mean Blood Pressure (mmHg) | 156 ± 22 | 100 ± 24 | 106 ± 18 |

| Left Ventricular Mass/Body Weight (mg/g) | 3.1 ± 0.6 | 2.26 ± 0.38 | 2.0 ± 0.25 |

Comparative Pharmacodynamic Studies in Animal Models (e.g., vs. Enalapril (B1671234), Captopril, Angiotensin Receptor Blockers)

Comparative studies in animal models have been conducted to differentiate the pharmacodynamic effects of perindopril from other inhibitors of the renin-angiotensin system, such as Enalapril and Angiotensin Receptor Blockers (ARBs) like Losartan (B1675146).

A study in a rat model of dilated cardiomyopathy following autoimmune myocarditis directly compared the cardioprotective properties of perindopril and enalapril. nih.govresearchgate.net While both agents improved ventricular function, perindopril demonstrated superior effects on cardiac tissue remodeling at the tested doses. nih.govresearchgate.net Rats treated with a high dose of perindopril showed significantly lower left ventricular end-diastolic pressure and a smaller area of myocardial fibrosis compared to those treated with a high dose of enalapril. nih.govresearchgate.net Furthermore, perindopril was more effective at reducing the expression of transforming growth factor-beta1 (TGF-β1) and collagen-III mRNA, key markers of fibrosis. nih.gov These findings suggest that perindopril may confer greater protection against structural injury in heart failure. nih.govresearchgate.net

When compared with the ARB losartan in renovascular hypertensive rats, both perindopril and losartan were found to be effective in reducing blood pressure and causing regression of cardiovascular remodeling. researchgate.net The study concluded that the two drugs had an equal effect in reversing changes in heart weight and vascular wall thickness in this specific model. researchgate.net Another study in an obese rat model found that while both perindopril and losartan significantly reduced levels of the pro-inflammatory cytokine Interleukin-6 (IL-6), losartan led to a significantly greater increase in Angiotensin-Converting Enzyme 2 (ACE2) levels in adipose tissue. nih.gov

The following table presents comparative data on cardiac parameters from the study on dilated cardiomyopathy in rats. nih.govresearchgate.net

| Parameter | Vehicle Control | Perindopril (2 mg/kg) | Enalapril (20 mg/kg) |

|---|---|---|---|

| Left Ventricular End-Diastolic Pressure (mmHg) | 16.7 ± 1.3 | 4.9 ± 0.6 | 7.5 ± 2.5 |

| Area of Myocardial Fibrosis (%) | 36.0 ± 2.6 | 7.5 ± 1.4 | 15.6 ± 2.0 |

Pre Clinical Pharmacokinetic Investigations

Absorption and Bioavailability in Animal Species (e.g., rat, dog)

Metabolic studies in rats, dogs, and monkeys have been conducted to understand the absorption and biotransformation profile across different species. nih.govtandfonline.com While specific bioavailability percentages for rats and dogs are not consistently detailed in the provided literature, the general pattern of rapid absorption of the prodrug is a shared characteristic. drugbank.com

Table 1: Summary of Absorption and Bioavailability Findings

| Species | Key Findings | Citations |

| Rat | Good gastrointestinal absorption demonstrated by 75.4% recovery of dose. | jst.go.jp |

| General | Rapidly absorbed after oral administration. | drugbank.comnih.gov |

| General | Bioavailability of the active metabolite, perindoprilat (B1679611), is approximately 20-25% after oral administration of perindopril (B612348). | drugbank.comnih.gov |

Distribution Profile in Animal Tissues and Organs

The distribution of perindopril and its metabolites has been investigated in animal models, revealing widespread dissemination into various tissues, with particularly high activity of angiotensin-converting enzyme (ACE) inhibition in specific organs.

In rats, studies using quantitative in vitro autoradiography have shown that after oral administration, ACE is significantly inhibited in the renal proximal tubules, lung parenchyma, and aortic wall. nih.gov This inhibition is prolonged, with only partial recovery observed in these tissues 24 hours after a single dose. nih.gov The vascular endothelium of other organs demonstrates a similar pattern of sustained ACE inhibition. nih.gov However, ACE in the testicular seminiferous tubules appears to be unaffected by perindopril. nih.gov

A study in pregnant rabbits on day 28 of gestation examined the distribution of ACE and the effect of perindopril. In control animals, the highest ACE concentrations were found in the lung and kidney cortex. nih.gov Maternal administration of perindopril led to significant ACE inhibition in the maternal renal cortex (over 74%). nih.gov The drug was also shown to cross the placenta, causing a significant fall in ACE activity in fetal serum, the placenta, and the fetal lung. nih.gov

Table 2: Tissue Distribution and ACE Inhibition in Animal Models

| Animal Model | Tissue/Organ | Observation | Citations |

| Rat | Renal Proximal Tubules | Marked and prolonged ACE inhibition. | nih.gov |

| Lung Parenchyma | Marked and prolonged ACE inhibition. | nih.gov | |

| Aortic Wall | Marked and prolonged ACE inhibition. | nih.gov | |

| Testicular Seminiferous Tubules | ACE activity unaffected. | nih.gov | |

| Pregnant Rabbit | Kidney Cortex | High ACE concentration; significant inhibition post-dosing. | nih.gov |

| Lung | High ACE concentration. | nih.gov | |

| Fetal Tissues (serum, placenta, lung) | Significant decrease in ACE activity after maternal dosing. | nih.gov |

Metabolic Pathways and Metabolite Formation in Animals

Perindopril undergoes extensive metabolism following administration, with several biotransformation products identified in animal studies. nih.govtandfonline.comfda.gov The metabolic processes primarily involve hydrolysis, glucuronidation, and cyclization. fda.gov Six distinct metabolites have been identified in samples from rats and dogs: perindoprilat, perindopril glucuronide, perindoprilat glucuronide, a perindopril lactam, and two diastereoisomers of perindoprilat lactam. drugbank.comnih.gov Of these, only perindoprilat possesses pharmacological activity. drugbank.com

The principal metabolic pathway for perindopril in all animal species studied, including rats and dogs, is the hydrolysis of its ethyl ester group to form perindoprilat. nih.govtandfonline.com Perindopril itself is a prodrug, and this conversion, which occurs primarily in the liver via hepatic esterase, is essential for its therapeutic action. fda.govnih.gov Perindoprilat is the active diacid metabolite responsible for inhibiting the angiotensin-converting enzyme. nih.govtandfonline.com

Another minor metabolic route involves the internal dehydration of perindopril and perindoprilat, which results in the formation of cyclic lactam structures. nih.govtandfonline.com This process leads to the creation of a perindopril lactam and diastereoisomers of a perindoprilat lactam. drugbank.comfda.gov This particular metabolic pathway is generally of minor importance in animal species compared to its occurrence in humans. nih.govtandfonline.com

Table 3: Identified Metabolites of Perindopril in Animal Studies

| Metabolite | Formation Pathway | Pharmacological Activity | Citations |

| Perindoprilat | Hydrolysis of the ethyl ester | Active | drugbank.comnih.govtandfonline.com |

| Perindopril Glucuronide | Glucuronidation | Inactive | drugbank.comnih.govfda.gov |

| Perindoprilat Glucuronide | Glucuronidation | Inactive | drugbank.comnih.govfda.gov |

| Perindopril Lactam | Cyclization (Dehydration) | Inactive | drugbank.comnih.govfda.gov |

| Perindoprilat Lactams | Cyclization (Dehydration) | Inactive | drugbank.comnih.govfda.gov |

Elimination and Excretion Routes in Animal Models

The elimination of perindopril and its various metabolites occurs through multiple routes, with renal and biliary excretion being significant. Studies involving ¹⁴C-labeled perindopril in rats, dogs, and monkeys have identified metabolites in urine, feces, and, specifically for rats, in bile. nih.govtandfonline.com

Table 4: Excretion Profile of Perindopril in Animal Models

| Animal Model | Excretion Route | Findings | Citations |

| Rat | Biliary Excretion | Accounts for 31.2% of the dose within 48 hours. | jst.go.jp |

| Urinary & Biliary | Total recovery from urine, bile, and carcass is 75.4%. | jst.go.jp | |

| General Animal Models | Renal Excretion | The clearance of perindoprilat and its metabolites is almost exclusively renal. | fda.gov |

| Fecal/Biliary Excretion | Metabolites are recovered from feces (and bile in rats). | nih.govtandfonline.com |

Interspecies Pharmacokinetic Comparisons

The preclinical pharmacokinetic profile of perindopril erbumine monohydrate has been evaluated in several animal species to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for extrapolating data to humans and predicting the compound's behavior. The primary animal models used in the preclinical assessment of perindopril include rats, dogs, and monkeys. A key aspect of these investigations is the conversion of the prodrug, perindopril, to its pharmacologically active metabolite, perindoprilat.

Research indicates that the fundamental metabolic pathway of perindopril is consistent across different species. The main biotransformation route in rats, dogs, monkeys, and humans is the hydrolysis of the ethyl ester group of perindopril to form perindoprilat. nih.gov However, the rate and extent of this conversion, as well as the subsequent elimination of both the parent drug and its active metabolite, can vary between species.

Minor metabolic pathways have also been identified, including the glucuronidation of both perindopril and perindoprilat, and the internal dehydration of these compounds to form cyclic lactam structures. The formation of these lactam structures is generally a minor route in animal models but is more significant in humans. nih.gov

Detailed pharmacokinetic parameters for perindopril and perindoprilat following oral administration have been characterized in rats. These studies provide insights into the compound's behavior in this species.

Interactive Data Table: Pharmacokinetic Parameters of Perindopril in Rats After Oral Administration

| Parameter | Value | Unit |

| Cmax | 561.5 ± 46.0 | ng/mL |

| Tmax | 0.5 | h |

| t1/2 | 1.0 | h |

| AUC | 25 | µg·h/mL |

| Oral Bioavailability | ~24 | % |

Data sourced from multiple studies and presented as approximate or mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.

The investigation of 14C-labeled perindopril in rats, dogs, and monkeys has shown that after both oral and intravenous administration, the primary route of biotransformation is consistently the formation of perindoprilat. nih.gov The study also identified six different biotransformation products in urine, feces, and plasma samples across these species, with bile samples being analyzed in rats. nih.gov

Drug Excipient Compatibility and Pre Formulation Studies

Assessment of Active Pharmaceutical Ingredient (API)-Excipient Interactions

The interaction between an API and excipients can significantly impact the stability, bioavailability, and therapeutic efficacy of the final drug product. netzsch.com Therefore, comprehensive compatibility studies are essential during the pre-formulation stage. conicet.gov.ar

Thermal Stress Testing and Decomposition Kinetics

Thermal analysis is a key tool for evaluating the stability of pharmaceutical compounds. In the case of Perindopril (B612348) erbumine, studies have investigated its thermal stability both as a pure API and within a formulated tablet. nih.gov

Thermal stress testing reveals that the decomposition of pure Perindopril erbumine begins at the same temperature as the formulated product, but the degradation mechanism differs, with the pure API showing three decomposition steps and the formulated product showing five, a difference attributed to the presence of excipients. nih.gov The main thermal degradation of pure Perindopril erbumine occurs between 170 and 320 °C. nih.gov

Kinetic studies of this thermal degradation have been performed using methods such as Kissinger, ASTM E698, Friedman, and Kissinger-Akahira-Sunose. nih.govresearchgate.net These studies have determined the activation energy for the primary thermal degradation step of pure Perindopril erbumine to be in the range of 59 to 69 kJ/mol. nih.govresearchgate.net Interestingly, when formulated with excipients like anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate, the activation energy for the degradation of Perindopril erbumine increases to approximately 170 kJ/mol, indicating that these excipients contribute to enhanced thermal stability. nih.govmdpi.com

The degradation of Perindopril in aqueous solutions follows first-order kinetics. nih.govdaneshyari.com

Table 1: Activation Energy of Perindopril Erbumine Decomposition

| Sample | Activation Energy (kJ/mol) | Kinetic Method(s) |

|---|---|---|

| Pure Perindopril Erbumine | 59 - 69 | Kissinger, ASTM E698, Friedman, Kissinger-Akahira-Sunose |

Spectroscopic Analysis (e.g., Attenuated Total Reflectance Fourier Transform Infrared) for Interaction Detection

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable non-destructive technique for detecting potential interactions between an API and excipients at the molecular level. conicet.gov.arnih.gov By comparing the spectra of the pure API, the excipients, and their physical mixtures, any changes in the characteristic absorption bands can indicate an interaction. conicet.gov.ar

For Perindopril erbumine, ATR-FTIR studies have been conducted to assess its compatibility with various excipients. The characteristic peaks of Perindopril erbumine include those corresponding to C-H stretching vibrations (2980–2800 cm⁻¹), and C=O stretching (around 1743 cm⁻¹). nih.govresearchgate.net

Studies have shown that when Perindopril erbumine is mixed with excipients such as anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate, the principal bands of the API are still present in the spectrum of the mixture, suggesting compatibility under ambient conditions. mdpi.com The intensity of the API's bands may be attenuated due to the diluting effect of the excipients. nih.gov The absence of significant shifts or the appearance of new bands in the spectra of the mixtures indicates a lack of chemical interaction between Perindopril erbumine and these common excipients. researchgate.net

Table 2: Characteristic ATR-FTIR Peaks of Perindopril Erbumine

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2980–2800 | C–H stretching vibrations |

| 1743.86 | C=O stretching |

| 2500-3000 (broad) | Acid group |

| 1292.61 | Acid group |

Calorimetric Techniques (e.g., Differential Scanning Calorimetry) in Compatibility Evaluation

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique in pre-formulation studies to screen for drug-excipient incompatibilities. netzsch.comnih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The appearance of new peaks, the disappearance of existing peaks, or shifts in the melting endotherm of the drug in a drug-excipient mixture can signify a potential interaction. netzsch.com

For Perindopril erbumine, DSC studies have been employed to evaluate its compatibility with various pharmaceutical excipients. The DSC thermogram of pure Perindopril erbumine typically shows a sharp endothermic peak corresponding to its melting point. One study reported a sharp endothermic peak at 128°C. researchgate.net The presence of this unaltered peak in physical mixtures with excipients like Pullulan and HPMC E15 indicates a lack of significant physicochemical interaction. researchgate.net

The compatibility is confirmed when the DSC curve of the mixture essentially shows a superposition of the thermal events of the individual components. netzsch.com Conversely, interactions can lead to changes in the melting peak's shape, position, or enthalpy. netzsch.com

Table 3: DSC Findings for Perindopril Erbumine and Excipients

| Sample | Key Thermal Event | Indication |

|---|---|---|

| Pure Perindopril Erbumine | Sharp endothermic peak at 128°C | Melting point |

| Perindopril Erbumine + Pullulan | Endothermic peak of Perindopril Erbumine retained | No significant interaction |

Influence of Environmental Factors on Stability

The stability of a drug substance can be significantly affected by environmental factors such as humidity and pH. Understanding these influences is critical for developing appropriate formulation strategies and packaging to ensure the drug's shelf-life and efficacy.

Humidity Effects on Perindopril Erbumine Stability

Perindopril erbumine is known to be sensitive to moisture. mdpi.com The stability of moisture-sensitive drugs in solid dosage forms is particularly dependent on the relative humidity (RH) of the environment and the product's prior exposure to moisture. nih.gov The tert-butylamine (B42293) salt of perindopril has a shelf life of approximately two years in temperate climates and necessitates special packaging in regions with higher temperatures and humidity. nih.govmdpi.com This sensitivity to humidity was a driving factor in the development of the more stable perindopril arginine salt. nih.govmdpi.com

Studies have shown that the degradation of Perindopril erbumine in the solid state is influenced by the presence of moisture. nih.gov At an elevated relative humidity of 76.4%, the decomposition process follows an autocatalytic reaction model. nih.govbrieflands.com In the presence of moisture, the primary degradation pathway is hydrolysis, leading to the formation of perindoprilat (B1679611). nih.gov This is a significant concern as perindoprilat cannot be absorbed from the gastrointestinal tract, negatively impacting the drug's bioavailability. nih.gov Therefore, protection from high humidity during storage is crucial. nih.gov

pH Influence on Degradation Pathways

The pH of the environment plays a critical role in the degradation of Perindopril erbumine, particularly in aqueous solutions. The compound has two primary degradation pathways: hydrolysis of the ester group and intramolecular cyclization. nih.govdaneshyari.comnih.gov

In acidic conditions (e.g., 1 M HCl), the degradation of Perindopril has been studied. mdpi.com However, the primary degradation pathways are often discussed in the context of basic and neutral conditions. In alkaline media, hydrolysis is the predominant degradation route, leading to the formation of the diacid derivative, perindoprilat (Impurity B). researchgate.netoup.com Under conditions of excessive heat, intramolecular cyclization occurs, forming a diketopiperazine derivative (Impurity F). researchgate.netoup.com

Studies using microcalorimetry and HPLC have shown that at a pH of 6.8, the degradation primarily occurs through hydrolysis. nih.govdaneshyari.com The rate of degradation can be measured as a function of pH and temperature, and it has been demonstrated that the degradation reactions follow first-order kinetics. nih.govdaneshyari.com For instance, in basic solutions (e.g., 0.001 M NaOH with a pH of 11.01), significant degradation of perindopril has been observed. mdpi.com

Characterization of Material Flow Properties for Formulation Development

The flow properties of a drug substance and its blend with excipients are critical parameters in the development of solid oral dosage forms, particularly for high-speed tablet manufacturing. Poor flowability can lead to issues such as weight and content uniformity variations, which can compromise the quality and efficacy of the final product.

The flowability and compressibility of perindopril erbumine monohydrate powder blends have been characterized using standard pharmacopeial methods, including the determination of Carr's Index and the Hausner Ratio. These indices are indirect measures of powder flow based on the bulk and tapped densities of the material.

Research on various formulations for orodispersible tablets of perindopril erbumine has shown that the powder blends generally exhibit good flow and compressibility characteristics. In one study, formulations were developed using perindopril erbumine with excipients such as mannitol, microcrystalline cellulose, and a natural superdisintegrant. The evaluation of the pre-compression powder blends yielded Carr's Index values ranging from 11.66 to 19.04 and Hausner Ratios below 1.25. jddtonline.info

According to the United States Pharmacopeia (USP) standards for powder flowability, a Carr's Index between 11 and 15 indicates "good" flow, while a range of 16 to 20 suggests "fair" flow. A Hausner Ratio between 1.12 and 1.18 is considered "good," and a ratio between 1.19 and 1.25 is "fair". The observed values for the perindopril erbumine formulations fall within these acceptable ranges, indicating that the powder blends are suitable for direct compression manufacturing processes. nih.gov

Table 1: Flow Properties of this compound Formulations

| Parameter | Result Range | USP Flow Characterization |

|---|---|---|

| Carr's Index (%) | 11.66 - 19.04 | Good to Fair |

| Hausner Ratio | < 1.25 | Good to Fair |

Data sourced from a study on orodispersible tablets of perindopril erbumine. jddtonline.info

These findings suggest that with appropriate selection of excipients, this compound can be formulated into powder mixtures with adequate flowability and compressibility, which is essential for consistent die filling and the production of tablets with uniform weight and drug content.

Novel Approaches for Enhanced Stability (e.g., cyclodextrin (B1172386) inclusion complexes)

Perindopril erbumine is known to be susceptible to degradation, primarily through hydrolysis and cyclization, leading to the formation of impurities such as diketopiperazines. google.com Enhancing the stability of the drug substance is a key objective in formulation development. One of the novel and effective approaches to achieve this is the formation of inclusion complexes with cyclodextrins.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate guest molecules, such as perindopril, within their cavity, thereby protecting the drug from environmental factors like moisture and light, and inhibiting degradative reactions. sigmaaldrich.com

Research has demonstrated that forming an inclusion complex of perindopril erbumine with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), significantly enhances its stability. google.com Patent literature describes the preparation of such complexes using methods like lyophilization (freeze-drying) and spray-drying. epo.org These processes result in a new, homogenous amorphous material where the perindopril molecule is entrapped within the cyclodextrin structure. This complexation has been shown to decrease the formation of diketopiperazine impurities during storage. google.comhres.ca

Studies have explored the use of various types of cyclodextrins and other polymers to form these stabilizing complexes.

Table 2: Examples of Perindopril Erbumine Inclusion Complexes for Enhanced Stability

| Complexing Agent | Preparation Method | Resulting Form | Key Finding | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | Lyophilization / Spray-drying | Amorphous Product | Formation of an amorphous inclusion complex. | epo.org |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Lyophilization | Amorphous Product | Decreased formation of diketopiperazine impurities. | google.comepo.org |

| ε-Cyclodextrin | Lyophilization | Amorphous Substance | Formation of a complex confirmed by NMR and X-ray diffraction. | epo.org |

The powder X-ray diffraction patterns of these inclusion complexes typically show no characteristic peaks of the crystalline drug, confirming the presence of an amorphous structure. hres.ca This amorphization, combined with the protective encapsulation by the cyclodextrin, provides a robust strategy for improving the chemical stability of this compound in solid dosage forms.

Analytical Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of perindopril (B612348) erbumine, offering high resolution and sensitivity.

Stability-Indicating RP-HPLC Methodologies

Stability-indicating methods are crucial for determining the shelf-life of a drug product by distinguishing the intact drug from its degradation products. Several reversed-phase (RP)-HPLC methods have been developed for the quantitative analysis of perindopril erbumine in the presence of its degradants. nih.govoup.comresearchgate.net

One such method utilized a Phenomenex Luna C18 column with a mobile phase composed of 0.2% trifluoroacetic acid buffer and acetonitrile (B52724) (60:40 v/v), adjusted to a pH of 3. nih.govoup.comresearchgate.net The detection was carried out at 215 nm. nih.govoup.comresearchgate.net This method effectively separated perindopril from its degradation products formed under various stress conditions, including acid, base, oxidative, thermal, and photolytic degradation. nih.govoup.com For instance, under acidic conditions (1N HCl), two primary degradation products were observed. oup.com Similarly, exposure to 3% hydrogen peroxide resulted in the formation of two different degradants. oup.com

Another stability-indicating RP-HPLC method was developed for the simultaneous estimation of perindopril erbumine and indapamide (B195227). sciencescholar.usresearchgate.net This method employed a C18 column with a mobile phase of acetonitrile and water with orthophosphoric acid (70:30 v/v) and UV detection at 215 nm. sciencescholar.usresearchgate.net The retention times for perindopril erbumine and indapamide were found to be approximately 5.48 minutes and 9.45 minutes, respectively. sciencescholar.usresearchgate.net The method was validated according to ICH guidelines and proved to be simple, accurate, and precise for routine analysis. sciencescholar.usresearchgate.net

Table 1: Summary of a Stability-Indicating RP-HPLC Method for Perindopril Erbumine

| Parameter | Details |

|---|---|

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) nih.govoup.comresearchgate.net |

| Mobile Phase | 0.2% Trifluoroacetic acid buffer : Acetonitrile (60:40) (pH 3) nih.govoup.com |

| Flow Rate | 1 mL/min nih.govoup.comresearchgate.net |

| Detection Wavelength | 215 nm nih.govoup.comresearchgate.net |

| Linearity Range | 2.5 to 50 µg/mL nih.govoup.comresearchgate.net |

| Limit of Detection (LOD) | 0.75 µg/mL nih.govoup.comresearchgate.net |

| Limit of Quantification (LOQ) | 2.3 µg/mL nih.govoup.comresearchgate.net |

This table summarizes the key parameters of a validated stability-indicating RP-HPLC method for the analysis of perindopril erbumine.

Impurity Profiling and Quantification using HPLC

Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and quality of the drug product. HPLC is the predominant technique for the identification and quantification of process-related impurities and degradation products of perindopril erbumine.

A study focused on the evaluation of impurities in perindopril tert-butylamine (B42293) tablets utilized an RP-HPLC method with a YMC-Pack C8 column. researchgate.net The mobile phase consisted of a mixture of acetonitrile and water (40:60, v/v) with the pH adjusted by orthophosphoric acid, and UV detection was performed at 215 nm. researchgate.net This method was validated for its selectivity, linearity, precision, and accuracy in determining perindopril and its impurities. researchgate.net

Another study described a stability-indicating LC-MS method for the determination of perindopril and its process-related impurities. nih.gov The British Pharmacopoeia outlines a gradient RP-HPLC method for impurity quantification that takes 65 minutes. oup.com However, research has focused on developing simpler, isocratic HPLC methods for the simultaneous determination of perindopril and its known impurities, such as perindoprilat (B1679611) (Impurity B), Impurity C, Impurity D, and Impurity F. oup.com

Chiral Separation Techniques

Perindopril has a chiral center, and the S-enantiomer is the therapeutically active form. rsc.org Therefore, chiral separation methods are essential to control the stereochemical purity of the drug substance.

An HPLC method for the chiral separation of perindopril erbumine enantiomers has been developed using a ChiraDex column, which has a β-cyclodextrin-based chiral stationary phase. rsc.orgresearchgate.netrsc.org The mobile phase consisted of a phosphate (B84403) buffer (50 mM, pH 3.0) and acetonitrile (45:55 v/v) with a flow rate of 1.0 mL/min and detection at 210 nm. rsc.orgresearchgate.netrsc.org This method successfully separated the S- and R-enantiomers of perindopril. rsc.orgrsc.org

Another approach for simultaneous enantiomeric separation of perindopril erbumine and indapamide employed an Ultron ES OVM column with an ovomucoid chiral selector. farmaciajournal.comfarmaciajournal.com The optimal mobile phase was found to be 7% acetonitrile and 93% potassium dihydrogen phosphate (20 mM) buffer at pH 3.75, with a flow rate of 1 mL/min. farmaciajournal.com This method was validated for linearity, limits of detection and quantification, recovery, and precision. farmaciajournal.comfarmaciajournal.com

Table 2: Comparison of Chiral Separation Methods for Perindopril Erbumine

| Method | Chiral Stationary Phase/Selector | Mobile Phase | Key Findings |

|---|---|---|---|

| HPLC | ChiraDex (β-cyclodextrin) rsc.orgresearchgate.netrsc.org | Phosphate buffer (50 mM, pH 3.0) and Acetonitrile (45:55 v/v) rsc.orgresearchgate.netrsc.org | Successfully separated S- and R-perindopril enantiomers. rsc.orgrsc.org |

| HPLC | Ultron ES OVM (ovomucoid) farmaciajournal.comfarmaciajournal.com | 7% Acetonitrile and 93% KH2PO4 (20 mM) buffer, pH 3.75 farmaciajournal.com | Simultaneous enantioseparation of perindopril and indapamide. farmaciajournal.com |

This table provides a comparative overview of two distinct HPLC-based chiral separation techniques for perindopril erbumine.

Ultra-Fast Liquid Chromatography (UFLC) Applications

Ultra-Fast Liquid Chromatography (UFLC) offers significant advantages in terms of speed and efficiency over conventional HPLC. A reversed-phase UFLC method has been developed for the simultaneous determination of perindopril erbumine and amlodipine (B1666008) besylate. asiapharmaceutics.info This method utilized an ion-pairing agent, tetra-butyl ammonium (B1175870) hydrogen sulfate, with acetonitrile as the mobile phase on an isocratic mode. asiapharmaceutics.info The method demonstrated good linearity, precision, and accuracy, making it suitable for routine analysis of pharmaceutical formulations with a significantly reduced analysis time. asiapharmaceutics.info A UPLC-MS/MS method has also been developed for the quantification of perindopril and its active metabolite, perindoprilat, in human plasma, demonstrating the high throughput capabilities of this technique for bioequivalence studies. nih.gov

Spectroscopic Quantification Techniques (e.g., UV, FTIR, Spectrofluorimetry)

Spectroscopic methods provide simple, rapid, and cost-effective alternatives for the quantification of perindopril erbumine.

UV-Visible Spectrophotometry: Several UV spectrophotometric methods have been developed for the estimation of perindopril erbumine in bulk and tablet dosage forms. journalspress.compsu.edu One method involves the measurement of absorbance at a maximum wavelength of 213 nm. psu.edu Another approach is the area under the curve (AUC) method, with a specified wavelength range for quantification. journalspress.com These methods are validated for linearity, precision, and accuracy. journalspress.compsu.edu A method using Indigo Carmine as a coloring agent has also been reported, with a maximum wavelength of 387.2 nm. semanticscholar.orgidosi.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is primarily used for the identification and characterization of the drug substance by analyzing its functional groups. Studies have used FTIR to confirm the absence of interactions between perindopril erbumine and excipients in formulated tablets. wisdomlib.orgresearchgate.net The scanning range is typically from 400 to 4000 cm⁻¹. wisdomlib.org

Spectrofluorimetry: Spectrofluorimetric methods offer high sensitivity and selectivity. A method has been developed for the determination of perindopril erbumine through derivatization with o-phthalaldehyde (B127526) in the presence of 3-mercaptopropionic acid. semanticscholar.org

Dissolution Method Development for Pharmaceutical Research

Dissolution testing is a critical quality control parameter for solid oral dosage forms, providing insights into the in-vitro drug release characteristics. The development of a dissolution method for perindopril erbumine tablets often involves using a USP Type II (paddle) apparatus. jddtonline.info

A validated dissolution method for a combination tablet of perindopril erbumine and indapamide used a USP apparatus 1 (basket) rotating at 100 rpm in 1000 mL of phosphate buffer at pH 6.8 as the dissolution medium. doaj.orgresearchgate.net The analysis of the dissolution samples was performed by RP-HPLC. doaj.orgresearchgate.net Another study optimized the dissolution procedure for fixed-dose formulations of perindopril and indapamide by evaluating different media, pH values, surfactants, and paddle speeds. srce.hrresearchgate.net The use of a phosphate buffer at pH 6.0 with 0.5% Tween 80 at 100 rpm was found to be suitable. srce.hr

Forced Degradation Studies for Method Specificity

Forced degradation, or stress testing, is a crucial component of analytical method development. It involves subjecting the drug substance to various stress conditions, such as acid, base, oxidation, and heat, to generate potential degradation products. ijpsr.comulisboa.pt This process is instrumental in establishing the stability-indicating nature of an analytical method, ensuring that the method can accurately separate and quantify the intact drug from its degradants. researchgate.netoup.com

Acidic, Alkaline, Oxidative, and Thermal Stress Conditions:

Research has shown that perindopril erbumine is susceptible to degradation under various stress conditions. ijpsr.com The primary degradation pathways include hydrolysis and cyclization. nih.gov

Acidic Hydrolysis: Treatment with acids like hydrochloric acid can lead to significant degradation of perindopril. ijpsr.com Studies have involved exposing perindopril to 0.1 N HCl at elevated temperatures (e.g., 70°C) for several hours to induce degradation. ijpsr.com

Alkaline Hydrolysis: Perindopril is particularly unstable in basic conditions. researchgate.netnih.gov Exposure to sodium hydroxide (B78521) (e.g., 0.05N NaOH) can cause substantial degradation, often more so than acidic conditions. researchgate.netnih.govtsijournals.com

Oxidative Degradation: Oxidizing agents such as hydrogen peroxide (e.g., 0.3% H2O2) can also induce degradation of perindopril erbumine. ijpsr.comtsijournals.com

Thermal Degradation: Elevated temperatures contribute to the degradation of perindopril erbumine. ijpsr.comnih.gov Studies have evaluated its stability at temperatures such as 60°C. ulisboa.pt The presence of excipients in a formulation can influence the thermal stability of the active pharmaceutical ingredient. nih.gov

The following table summarizes the typical conditions used in forced degradation studies of perindopril erbumine and the observed outcomes.

| Stress Condition | Reagent/Method | Typical Conditions | Observation |

| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N HCl, 70°C for 3 hours | Significant degradation observed. ijpsr.com |

| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.05 N NaOH, room temperature for 2 hours | Significant degradation, often more pronounced than under acidic conditions. researchgate.netnih.govtsijournals.com |

| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 0.3% H₂O₂, room temperature for 2 hours | Significant degradation observed. ijpsr.comtsijournals.com |

| Thermal Degradation | Heat | 60°C for 1-10 days | Significant degradation observed. ijpsr.comulisboa.pt |

These studies are essential for identifying the potential degradation products and ensuring that the analytical method can resolve them from the parent peak of perindopril erbumine, thus demonstrating the method's specificity.

Validation Parameters for Research Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research applications, this involves a thorough evaluation of several key parameters as per guidelines from the International Council for Harmonisation (ICH). researchgate.netijlpr.com

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For perindopril erbumine, linearity is often established over a concentration range relevant to the intended analysis, with correlation coefficients (r²) typically exceeding 0.999. ijlpr.comresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. These are crucial for determining the sensitivity of the method. nih.govprimescholars.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. researchgate.netejbps.com The precision is often expressed as the relative standard deviation (%RSD), with values typically less than 2% being acceptable. researchgate.netijlpr.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard drug is added to a sample and the percentage of recovery is calculated. primescholars.comejbps.com Recoveries in the range of 98-102% are generally considered acceptable. ejbps.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netprimescholars.com Variations may include changes in the flow rate, mobile phase composition, or detection wavelength. primescholars.com

The table below presents a summary of typical validation parameters for a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of perindopril erbumine.

| Validation Parameter | Typical Range/Value |

| Linearity Range | 4-100 µg/mL. wisdomlib.orgresearchgate.netsphinxsai.com |

| Correlation Coefficient (r²) | > 0.999. ijlpr.comresearchgate.net |

| Limit of Detection (LOD) | 0.99 - 3.03 µg/mL. ijpsr.comprimescholars.com |

| Limit of Quantification (LOQ) | 2.6 - 9.17 µg/mL. ijpsr.comprimescholars.com |

| Precision (%RSD) | < 2%. researchgate.netijlpr.com |

| Accuracy (% Recovery) | 98.0 - 102.0%. ejbps.com |

Advanced Pharmaceutical Formulation Research

Strategies for Controlled and Sustained Release Formulations

Conventional formulations of perindopril (B612348) erbumine can lead to fluctuating plasma concentrations. To address this, research has been directed towards creating controlled and sustained-release systems that can maintain a more constant drug level in the bloodstream over an extended period, potentially improving clinical effectiveness. nih.govresearchgate.net

A significant strategy for achieving sustained release of perindopril erbumine involves its intercalation into layered double hydroxides (LDHs), creating a host-guest type nanocomposite material. nih.govnih.govdocumentsdelivered.com LDHs are biocompatible, have low toxicity, and possess ion-exchange properties that make them suitable as drug delivery vehicles. nih.govaujst.com Specifically, Zinc/Aluminum (Zn/Al) LDHs have been successfully used to develop controlled-release formulations of perindopril. nih.govresearchgate.net

The process involves inserting perindopril anions between the positively charged layers of the LDH structure. researchgate.net Two primary methods have been utilized for this intercalation: ion-exchange and coprecipitation. nih.govnih.gov In the ion-exchange method, the nitrate (B79036) ions in Zn/Al-NO3-LDH are swapped with perindopril anions. nih.gov In the coprecipitation method, a solution containing both the drug and the metal salts is precipitated to form the nanocomposite. nih.gov

Both methods result in a well-ordered, layered organic-inorganic nanocomposite where the drug is successfully intercalated. nih.govdocumentsdelivered.com X-ray diffraction analysis shows a significant expansion of the basal spacing (the distance between layers) of the LDH, confirming the incorporation of perindopril molecules. nih.govresearchgate.net Research has shown that the arrangement of perindopril within the LDH interlayers can be either a monolayer or a bilayer, depending on the synthesis method. nih.govnih.gov

The release of perindopril from these LDH nanocomposites is sustained over a long period. aujst.com Studies have demonstrated that the release from the nanocomposite synthesized via the coprecipitation method is slower than from the one made by the ion-exchange method. nih.govresearchgate.net The release kinetics are governed by a pseudo-second-order model. nih.govnih.gov Furthermore, the intercalation into the LDH matrix provides enhanced thermal stability to the perindopril erbumine molecule compared to its free form. nih.govdocumentsdelivered.com

Interactive Table: Research Findings on Perindopril Erbumine-LDH Nanocomposites

| Parameter | Ion-Exchange Method (PZAE) | Coprecipitation Method (PZAC) | Reference |

|---|---|---|---|

| LDH Type | Zn/Al-NO₃ | Zn/Al-NO₃ | nih.gov |

| Basal Spacing | 21.7 Å | 19.9 Å | nih.govnih.gov |

| Molecular Arrangement | Bilayer | Monolayer | nih.gov |

| Release Rate | Faster | Slower | nih.govresearchgate.net |

| Release Kinetics | Pseudo-second order | Pseudo-second order | nih.gov |

| Thermal Stability | Improved | Improved | nih.govdocumentsdelivered.com |

This table summarizes key findings from studies on perindopril erbumine intercalated into Zinc/Aluminum Layered Double Hydroxides (PZAE and PZAC refer to the nanocomposites prepared by ion-exchange and coprecipitation methods, respectively).

Approaches for Improving Bioavailability (pre-clinical focus)